

Unveiling 2-Amino-4-chloro-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-chloro-5-methylbenzonitrile

Cat. No.: B1278621

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-5-methylbenzonitrile, a substituted benzonitrile derivative, holds a significant position in the landscape of modern synthetic chemistry. With the Chemical Abstracts Service (CAS) number 289686-80-2 and a molecular formula of C8H7ClN2, this compound serves as a pivotal intermediate in the creation of a diverse array of bioactive molecules. Its strategic importance is particularly noted in the pharmaceutical and agrochemical sectors, where it contributes to the development of novel therapeutic agents and crop protection solutions. This technical guide provides a comprehensive overview of the available scientific and patent literature concerning **2-Amino-4-chloro-5-methylbenzonitrile**, with a focus on its synthesis, known applications, and the biological evaluation of its derivatives. While the specific historical details of its initial discovery remain elusive in publicly accessible records, this document consolidates the current understanding of this versatile chemical entity.

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a multifaceted chemical intermediate recognized for its utility in the synthesis of complex organic molecules.^[1] Its structure, featuring an amino group, a chloro substituent, a methyl group, and a nitrile functional group on a benzene ring, offers multiple reaction sites for chemical modification. This versatility has made it a valuable

building block in the development of pharmaceuticals, particularly in the realm of anti-cancer agents, as well as in the formulation of herbicides and pesticides.[\[1\]](#) The compound is also explored in material science for creating advanced polymers and in the production of vibrant dyes.[\[1\]](#)

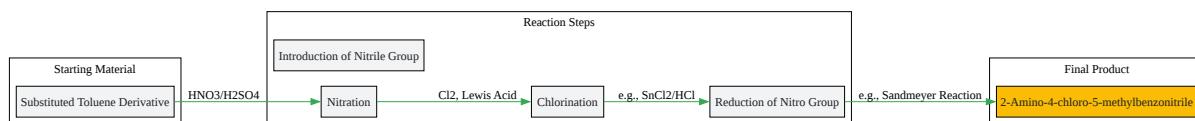
Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-4-chloro-5-methylbenzonitrile** is presented in the table below.

Property	Value	Reference
CAS Number	289686-80-2	[2]
Molecular Formula	C8H7ClN2	[2]
Molecular Weight	166.61 g/mol	[2]
Appearance	Yellow solid	[1]
Purity	≥ 98%	[1]

Synthesis and Experimental Protocols

While a definitive, detailed experimental protocol for the first synthesis of **2-Amino-4-chloro-5-methylbenzonitrile** is not explicitly documented in the available literature, synthetic routes for structurally analogous compounds provide valuable insights into its potential preparation methods. The synthesis of substituted aminobenzonitriles often involves multi-step reaction sequences.


For instance, the preparation of a related compound, 2-amino-5-chlorobenzonitrile, has been reported to proceed through a four-step synthesis starting from anthranilic acid.[\[3\]](#) This process involves:

- Ring Chlorination: Treatment of anthranilic acid with sulfonyl chloride to yield 5-chloroanthranilic acid.[\[3\]](#)
- Acid Chloride Formation: Conversion of the carboxylic acid to an acid chloride using thionyl chloride.[\[3\]](#)

- Amidation: Reaction of the acid chloride with liquor ammonia to produce 2-amino-5-chlorobenzamide.[3]
- Dehydration: Finally, dehydration of the amide using a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) to afford the desired 2-amino-5-chlorobenzonitrile.[3]

A patent for the preparation of 4-amino-2-chlorobenzonitrile describes a method involving the reduction of 2-chloro-4-nitrobenzonitrile.[4] This reaction utilizes stannous chloride in concentrated hydrochloric acid.[4]

Based on these established methodologies, a plausible synthetic pathway for **2-Amino-4-chloro-5-methylbenzonitrile** can be conceptualized.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway for **2-Amino-4-chloro-5-methylbenzonitrile**.

Applications in Research and Development

The primary application of **2-Amino-4-chloro-5-methylbenzonitrile** lies in its role as a key intermediate for synthesizing more complex molecules with potential biological activity.

Pharmaceutical Research

Derivatives of **2-Amino-4-chloro-5-methylbenzonitrile** are actively investigated in medicinal chemistry. For example, triazole-pyrimidine-methylbenzonitrile derivatives have been designed and synthesized as dual A_{2A}/A_{2B} adenosine receptor antagonists for potential use in cancer

immunotherapy.^[5] Although this study does not use the exact title compound, it highlights the utility of the methylbenzonitrile scaffold in drug design.

Agrochemical Development

This compound serves as a building block in the formulation of herbicides and pesticides, contributing to the development of effective crop protection agents.^[1]

Biological Evaluation of Derivatives

While there is no specific biological data available for **2-Amino-4-chloro-5-methylbenzonitrile** itself, studies on related structures provide insights into the potential biological activities of its derivatives. For instance, various (\pm)- α -amino nitrile derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.^[6] Furthermore, a series of 2,4-diaminopyrimidine-5-carbonitrile derivatives have been investigated as EGFR inhibitors for their potential anticancer activity.^[7]

Conclusion

2-Amino-4-chloro-5-methylbenzonitrile is a valuable and versatile intermediate in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. While the historical details of its discovery are not readily available, the synthetic methodologies for similar compounds provide a solid foundation for its preparation. The exploration of its derivatives in drug discovery, particularly in the context of cancer therapy, underscores the importance of this chemical entity. Further research into the synthesis and biological activities of novel derivatives based on this scaffold is warranted to unlock its full potential in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. cbijournal.com [cbijournal.com]
- To cite this document: BenchChem. [Unveiling 2-Amino-4-chloro-5-methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278621#discovery-and-history-of-2-amino-4-chloro-5-methylbenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com